![molecular formula C8H13N3O2 B2711880 (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane CAS No. 2503156-07-6](/img/structure/B2711880.png)
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is a spirocyclic compound characterized by the presence of an azido group and a methoxy group. The spirocyclic structure imparts unique chemical properties, making it a compound of interest in various fields of research, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct stereochemistry.
Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions using sodium azide or other azide sources. This step is usually carried out under mild conditions to prevent decomposition of the azido group.
Methoxylation: The methoxy group is introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium azide for azidation, methyl iodide for methoxylation.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various azido or methoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies.
Biology
The compound’s azido group makes it a valuable tool in bioconjugation and click chemistry, enabling the labeling and modification of biomolecules. This has applications in proteomics, drug discovery, and molecular imaging.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
The compound is used in the development of advanced materials, including polymers and nanomaterials. Its unique chemical properties can enhance the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of (7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane depends on its specific application. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(7S,8R)-7-Azido-8-hydroxy-5-oxaspiro[3.4]octane: Similar structure but with a hydroxy group instead of a methoxy group.
(7S,8R)-7-Azido-8-ethoxy-5-oxaspiro[3.4]octane: Similar structure but with an ethoxy group instead of a methoxy group.
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.5]nonane: Similar structure but with a different spirocyclic core.
Uniqueness
(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane is unique due to its specific combination of functional groups and stereochemistry. The presence of both an azido and a methoxy group in a spirocyclic framework provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
(7S,8R)-7-azido-8-methoxy-5-oxaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-12-7-6(10-11-9)5-13-8(7)3-2-4-8/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUBBXGQJXHQZ-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](COC12CCC2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
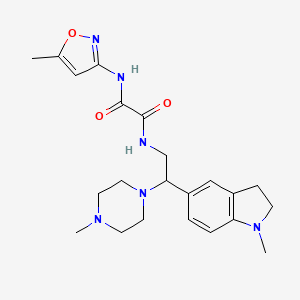
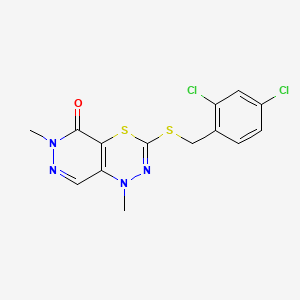
![methyl 5-[({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2711803.png)
![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2711804.png)
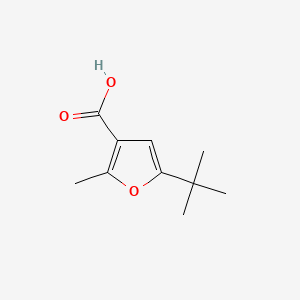
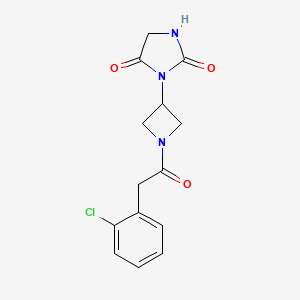
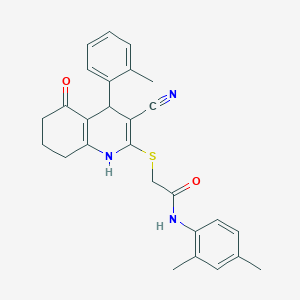
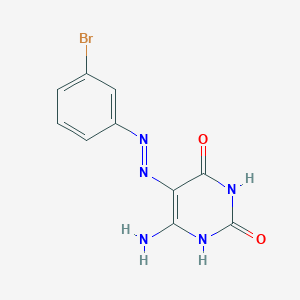
![4-bromo-2-{(E)-[(3-ethylphenyl)imino]methyl}phenol](/img/structure/B2711811.png)
![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)
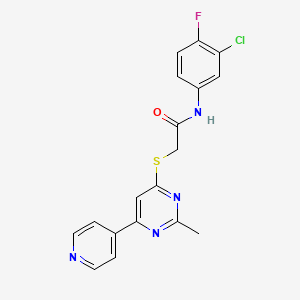
![2-Amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol](/img/structure/B2711815.png)

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)
